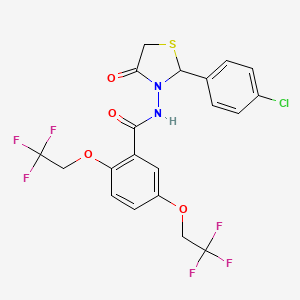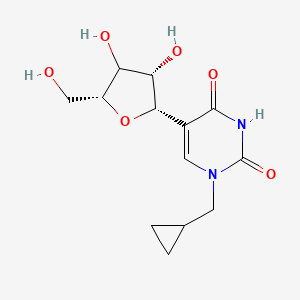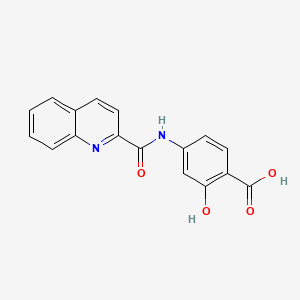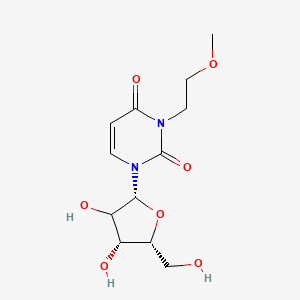
N3-(2-Methoxy)ethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-(2-Methoxy)ethyluridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders and hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-Methoxy)ethyluridine typically involves the modification of uridine. One common method includes the alkylation of uridine at the N3 position with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product. The compound is then subjected to quality control tests to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N3-(2-Methoxy)ethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uridine moiety.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with altered functional groups, while substitution reactions can produce a variety of modified nucleosides .
Applications De Recherche Scientifique
N3-(2-Methoxy)ethyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is utilized in studies related to RNA synthesis and function.
Medicine: It has potential therapeutic applications in treating neurological disorders, epilepsy, and hypertension.
Industry: This compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of N3-(2-Methoxy)ethyluridine involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of viral replication, making it a potential antiviral agent. Additionally, the compound’s structural similarity to uridine allows it to modulate various intracellular pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N3-(2-Hydroxy)ethyluridine
- N3-(2-Amino)ethyluridine
- N3-(2-Chloro)ethyluridine
Uniqueness
N3-(2-Methoxy)ethyluridine stands out due to its unique methoxyethyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability compared to other uridine analogues, making it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C12H18N2O7 |
|---|---|
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c1-20-5-4-13-8(16)2-3-14(12(13)19)11-10(18)9(17)7(6-15)21-11/h2-3,7,9-11,15,17-18H,4-6H2,1H3/t7-,9+,10?,11-/m1/s1 |
Clé InChI |
DACGSRAGMJSDAA-UPCPIJHOSA-N |
SMILES isomérique |
COCCN1C(=O)C=CN(C1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
SMILES canonique |
COCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
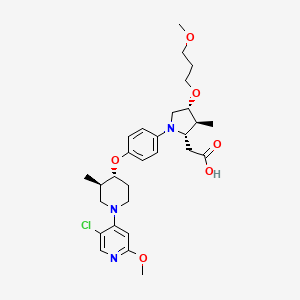

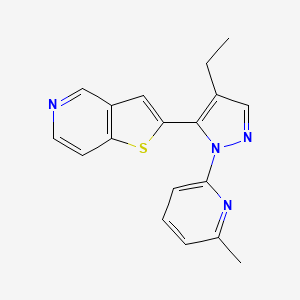
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)


